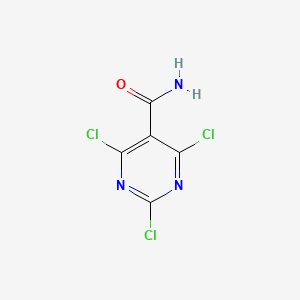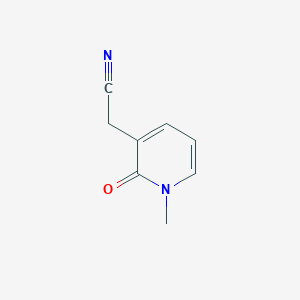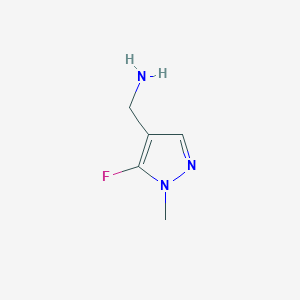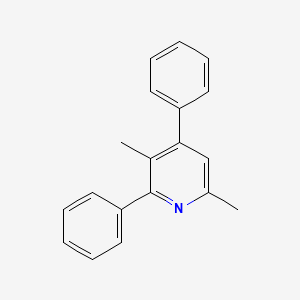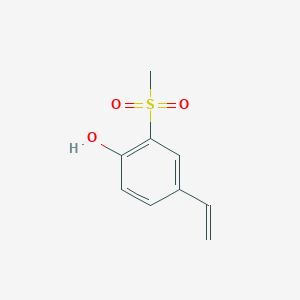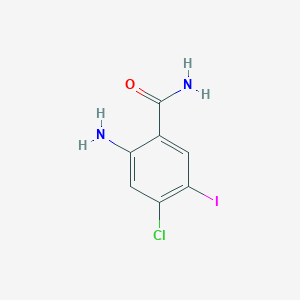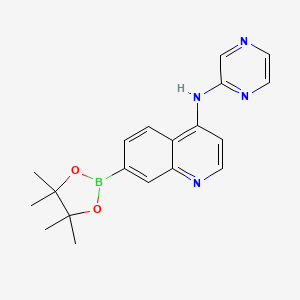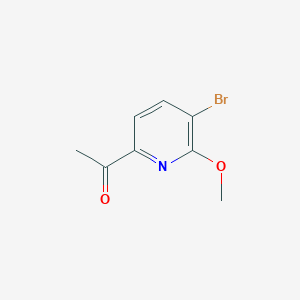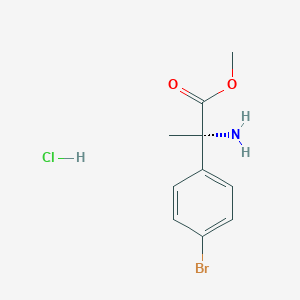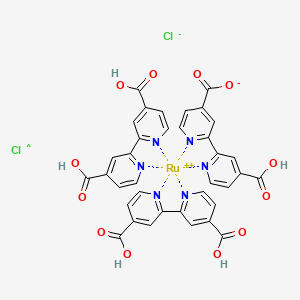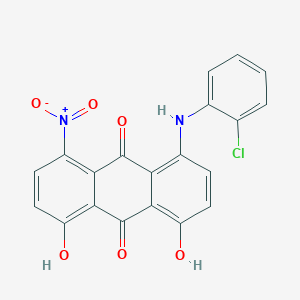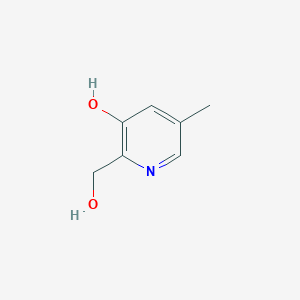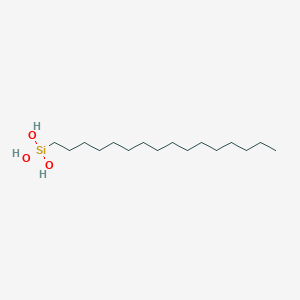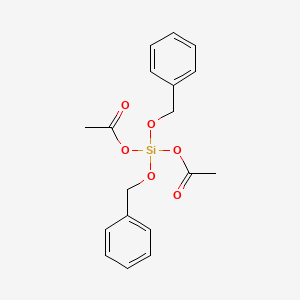
Dibenzyloxydiacetoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyloxydiacetoxysilane is an organosilicon compound with the molecular formula C18H20O6Si. It is known for its unique chemical properties and versatility in various industrial and research applications. This compound is characterized by the presence of two benzyl groups and two acetoxy groups attached to a silicon atom, making it a valuable intermediate in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyloxydiacetoxysilane can be synthesized through a silanization reaction involving benzyl alcohol and acetic anhydride with a silicon-based reagent. The reaction typically proceeds as follows:
Reactants: Benzyl alcohol, acetic anhydride, and a silicon-based reagent (such as silicon tetrachloride).
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis, often in the presence of a catalyst like pyridine or triethylamine.
Procedure: Benzyl alcohol is first reacted with acetic anhydride to form benzyl acetate. This intermediate is then treated with the silicon reagent to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale silanization processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Dibenzyloxydiacetoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and acetic acid.
Condensation: Can condense with other silanes or silanols to form siloxane bonds.
Substitution: The acetoxy groups can be replaced by other nucleophiles, such as alcohols or amines.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of water or aqueous solutions, sometimes catalyzed by acids or bases.
Condensation: Often carried out under acidic or basic conditions to facilitate the formation of siloxane bonds.
Substitution: Requires nucleophilic reagents like alcohols, amines, or thiols, usually under mild heating.
Major Products:
Hydrolysis: Produces silanols and acetic acid.
Condensation: Forms siloxane polymers or oligomers.
Substitution: Yields substituted silanes with various functional groups.
Scientific Research Applications
Dibenzyloxydiacetoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in silanization reactions.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to improve surface properties and durability.
Mechanism of Action
The mechanism by which dibenzyloxydiacetoxysilane exerts its effects is primarily through its ability to form stable siloxane bonds. This compound can interact with various substrates, leading to the formation of robust and flexible networks. The molecular targets and pathways involved include:
Siloxane Bond Formation: Facilitates the creation of strong, flexible networks in polymers and coatings.
Surface Modification: Enhances the properties of surfaces by forming a thin, protective layer that improves adhesion and resistance to environmental factors.
Comparison with Similar Compounds
Dibenzyloxydiacetoxysilane can be compared with other organosilicon compounds such as:
Trimethylsilyl Acetate: Similar in its use for surface modification but differs in the nature of the substituents attached to the silicon atom.
Phenyltrimethoxysilane: Used in similar applications but has different reactivity and properties due to the presence of methoxy groups instead of acetoxy groups.
Tetraethyl Orthosilicate: Commonly used in the production of silica-based materials, differing in its structure and applications.
Uniqueness: this compound stands out due to its combination of benzyl and acetoxy groups, which provide unique reactivity and versatility in various applications. Its ability to form stable siloxane bonds and modify surfaces makes it a valuable compound in both research and industrial settings.
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can leverage its unique characteristics for a wide range of innovative solutions.
Properties
Molecular Formula |
C18H20O6Si |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[acetyloxy-bis(phenylmethoxy)silyl] acetate |
InChI |
InChI=1S/C18H20O6Si/c1-15(19)23-25(24-16(2)20,21-13-17-9-5-3-6-10-17)22-14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChI Key |
BKLZXRZFFSHLOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O[Si](OCC1=CC=CC=C1)(OCC2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


